molecular formula C15H17BrN4O3S B2848052 N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 915189-02-5

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2848052
CAS RN: 915189-02-5
M. Wt: 413.29
InChI Key: AJXTYOPENVIQIY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound with potential applications in scientific research. It is a thioacetamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cell growth and proliferation, such as topoisomerase II.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Physiologically, it has been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. Additionally, its ability to inhibit cancer cell growth makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One potential direction is to investigate its potential as a treatment for bacterial infections, including multidrug-resistant strains. Another potential direction is to further investigate its mechanism of action and potential as a cancer therapy. Additionally, research could be conducted on the compound's potential as an analgesic and anti-inflammatory agent.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been achieved using different methods. One of the commonly used methods is the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of triethylamine to form 4-bromo-N-(2-chloroacetyl)aniline. The latter is then reacted with 5-(morpholinomethyl)-1,3,4-oxadiazol-2-thiol in the presence of potassium carbonate to form the final product.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has potential applications in scientific research. It has been shown to have antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S/c16-11-1-3-12(4-2-11)17-13(21)10-24-15-19-18-14(23-15)9-20-5-7-22-8-6-20/h1-4H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXTYOPENVIQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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